Fosphenytoin sodium hydrate

Description

Properties

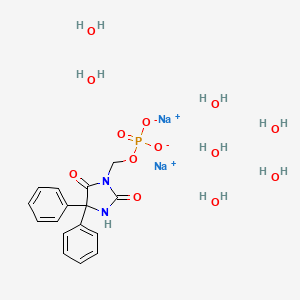

Molecular Formula |

C₁₆H₁₃N₂Na₂O₆P (anhydrous) |

|---|---|

Molecular Weight |

406.24 |

Synonyms |

5,5-Diphenyl-3-[(phosphonooxy)methyl]-2,4-imidazolidinedione Sodium Salt Hydrate; ACC 9653 Hydrate; ACC 9653-010 Hydrate; CI 982 Hydrate; Cetebyx Hydrate; Pro-Epanutin Hydrate |

Origin of Product |

United States |

Chemical Reactions Analysis

Conversion to Phenytoin

-

Fosphenytoin is a prodrug of phenytoin. Its anticonvulsant effects are attributed to phenytoin .

-

Following parenteral administration, fosphenytoin is converted to phenytoin by endogenous phosphatases . The conversion half-life is approximately 15 minutes . In dogs, the conversion half-life is approximately 3 minutes, and in rats, less than 1 minute .

-

For every mmol of fosphenytoin administered, one mmol of phenytoin is produced .

-

The hydrolysis of fosphenytoin to phenytoin yields phosphate and formaldehyde as metabolites .

-

Formaldehyde is subsequently converted to formate, which is metabolized via a folate-dependent mechanism .

Metabolism and Elimination of Phenytoin

-

Phenytoin, derived from fosphenytoin, is extensively metabolized in the liver and excreted in the urine .

-

The primary metabolite in urine is 5-(p-hydroxyphenyl)-5-phenylhydantoin and its glucuronide .

-

A small amount of unchanged phenytoin (1% to 5% of the fosphenytoin dose) is recovered in the urine .

-

Hepatic metabolism of phenytoin is saturable . Phenytoin is metabolized hepatically by CYP2C9 and, to a lesser extent, by CYP2C19 .

Factors Affecting Phenytoin Binding

-

Fosphenytoin and phenytoin are highly bound to plasma proteins, primarily albumin .

-

Fosphenytoin can displace phenytoin from plasma protein binding sites .

-

The fraction of unbound phenytoin can increase (up to 30%) during the conversion of fosphenytoin to phenytoin .

Mechanism of Action of Phenytoin

-

Phenytoin acts on sodium channels on the neuronal cell membrane, limiting the spread of seizure activity and reducing seizure propagation .

-

It promotes sodium efflux from neurons, stabilizing the threshold against hyperexcitability .

-

Phenytoin can inhibit calcium flux across neuronal membranes and modulate voltage-dependent calcium channels of neurons .

-

It can enhance the sodium-potassium ATPase activity of neurons and glial cells .

Adverse Reactions

-

Fosphenytoin carries a risk of hypersensitivity reactions, including skin rash .

-

Severe cutaneous adverse reactions, such as Drug Reaction with Eosinophilia and Systemic Symptoms (DRESS) and Stevens-Johnson Syndrome/Toxic Epidermal Necrolysis (SJS/TEN), can occur .

-

Cases of acute hepatotoxicity, including rare cases of acute hepatic failure, have been reported with phenytoin .

-

Hematopoietic complications, some fatal, have been reported with phenytoin .

Q & A

Basic: What are the validated chromatographic parameters for assessing fosphenytoin sodium hydrate purity in pharmacopeial methods?

Answer:

The United States Pharmacopeia (USP) outlines specific chromatographic criteria for this compound analysis. Key parameters include:

- Column efficiency : ≥5,000 theoretical plates for fosphenytoin sodium .

- Tailing factor : ≤1.6 for the fosphenytoin peak .

- System precision : Relative standard deviation (RSD) ≤0.5% for replicate injections .

Researchers must prepare standard and assay solutions as per USP guidelines, ensuring phenytoin-related compounds (e.g., phenytoin-related compound B) are resolved with baseline separation. System suitability tests should precede sample analysis to validate these parameters .

Basic: How is this compound structurally characterized, and what analytical techniques confirm its hydrate form?

Answer:

this compound (C₁₆H₁₃N₂Na₂O₆P·7H₂O) is a prodrug of phenytoin. Structural confirmation requires:

- X-ray crystallography or NMR to verify the sodium-bound phosphate ester structure and hydrate stoichiometry .

- Karl Fischer titration to quantify water content and validate the hydrate form .

Thermogravimetric analysis (TGA) can further differentiate between anhydrous and hydrated forms by measuring mass loss upon heating .

Advanced: How should researchers resolve discrepancies in pharmacokinetic data when studying this compound’s conversion to phenytoin?

Answer:

Contradictions in conversion rates may arise from:

- pH-dependent hydrolysis : Optimize in vitro conditions (e.g., buffer pH 7.4 at 37°C) to mimic physiological environments .

- Enzyme variability : Use standardized phosphatase sources (e.g., alkaline phosphatase) to ensure consistent enzymatic conversion .

- Analytical cross-validation : Compare HPLC-UV (for phenytoin quantification) with LC-MS/MS to confirm metabolite identity and address matrix interference .

Report RSD for triplicate measurements and validate against USP reference standards .

Advanced: What experimental design considerations are critical for assessing this compound’s stability in formulation studies?

Answer:

- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light to identify degradation pathways (e.g., hydrolysis to phenytoin) .

- Stability-indicating assays : Use HPLC with photodiode array detection to resolve degradation products from the parent compound .

- Kinetic modeling : Calculate degradation rate constants (k) under varied conditions to predict shelf life .

Include negative controls (e.g., inert atmosphere) to isolate oxidation effects .

Advanced: How can researchers troubleshoot poor resolution in HPLC analysis of this compound and its impurities?

Answer:

Poor peak resolution may result from:

- Column aging : Replace columns if efficiency drops below 5,000 plates or tailing exceeds 1.6 .

- Mobile phase optimization : Adjust acetonitrile-to-buffer ratios (e.g., 30:70 v/v) or buffer pH (e.g., phosphate buffer pH 2.5) to enhance separation .

- Standard preparation errors : Ensure phenytoin-related compound B is included in system suitability tests to confirm resolution ≥2.0 .

Revalidate method parameters after any adjustments and document deviations .

Basic: What are the key steps for preparing this compound stock solutions in pharmacokinetic studies?

Answer:

- Solubility : Dissolve in deionized water or isotonic saline (pH ~8.5) to prevent precipitation .

- Standard curve preparation : Serial dilute in blank matrix (e.g., plasma) to cover expected concentrations (e.g., 1–100 µg/mL) .

- Stability : Store aliquots at -80°C and avoid freeze-thaw cycles to minimize hydrolysis .

Validate recovery rates (>95%) using spiked samples and internal standards (e.g., deuterated phenytoin) .

Advanced: How should researchers address inter-laboratory variability in this compound bioanalytical assays?

Answer:

- Harmonized protocols : Adopt USP or ICH guidelines for method transfer, including predefined acceptance criteria (e.g., ±15% accuracy) .

- Cross-lab validation : Share blinded samples between labs to assess reproducibility and identify sources of variability (e.g., column lot differences) .

- Data normalization : Use relative response factors (RRF) for impurity quantification to mitigate instrument sensitivity variations .

Basic: What spectroscopic techniques are used to differentiate this compound from its degradation products?

Answer:

- FT-IR spectroscopy : Identify phosphate ester bonds (P=O stretch at ~1250 cm⁻¹) and hydrate O-H stretches (~3400 cm⁻¹) .

- UV-Vis spectroscopy : Compare λmax shifts (e.g., phenytoin at 210 nm vs. fosphenytoin at 225 nm) to detect hydrolysis .

- Mass spectrometry : Use ESI-MS in negative ion mode to confirm molecular ions ([M-H]⁻ at m/z 415 for fosphenytoin) and fragment patterns .

Advanced: What statistical approaches are recommended for analyzing contradictory data in this compound efficacy studies?

Answer:

- Meta-analysis : Pool data from preclinical studies (e.g., rodent seizure models) using random-effects models to account for heterogeneity .

- Sensitivity analysis : Test if outliers (e.g., atypical pharmacokinetic profiles) significantly alter conclusions .

- Bayesian methods : Incorporate prior data on phenytoin’s therapeutic index to refine fosphenytoin dose-response curves .

Report 95% confidence intervals and effect sizes to contextualize contradictions .

Basic: What are the ethical and documentation standards for reporting this compound research?

Answer:

- Data integrity : Archive raw chromatograms, spectra, and lab notebooks in FAIR-compliant repositories .

- Reproducibility : Detail buffer compositions, column specifications, and instrument settings in supplementary materials .

- Ethical compliance : Declare animal or human subject approvals (e.g., IACUC/IRB protocols) in methods sections .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.